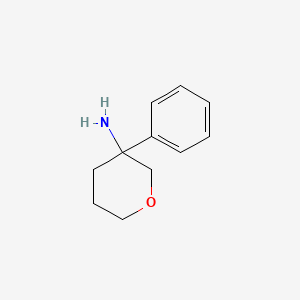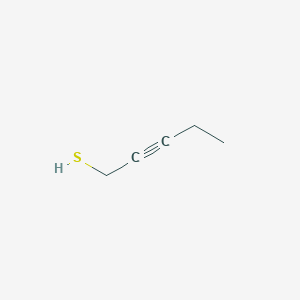
Pent-2-yne-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-yne-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a carbon atom that is part of a triple bond (alkyne). The molecular formula for this compound is C5H8S. This compound is part of the thiol family, known for their distinctive sulfur-hydrogen bond, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-yne-1-thiol can be synthesized through various methods, including:
Thiol-Yne Click Chemistry: This method involves the radical-mediated addition of thiols to alkynes.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated alkyne with a thiol group.
Industrial Production Methods
Industrial production of this compound often involves large-scale thiol-yne click reactions due to their high efficiency, specificity, and mild reaction conditions. These reactions can be performed under solventless conditions or in environmentally benign media such as water .
Chemical Reactions Analysis
Types of Reactions
Pent-2-yne-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases such as sodium hydroxide (NaOH) are used to deprotonate the thiol group, making it more nucleophilic.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Alkenes (R-CH=CH-R) or alkanes (R-CH2-CH2-R).
Substitution: Thiol-substituted alkynes or alkenes.
Scientific Research Applications
Pent-2-yne-1-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecular architectures through thiol-yne click chemistry.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Utilized in drug delivery systems and the synthesis of bioactive compounds.
Industry: Applied in the production of polymers, hydrogels, and surface coatings.
Mechanism of Action
The mechanism of action of Pent-2-yne-1-thiol primarily involves the radical-mediated addition of the thiol group to the alkyne. This reaction generates a carbon-centered radical, which then reacts with another thiol group in a chain transfer reaction, forming the thiol-yne step growth addition product . This mechanism is highly efficient and specific, making it ideal for various applications in materials science and bioengineering .
Comparison with Similar Compounds
Similar Compounds
Pent-2-yne-1-ol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
Pent-2-yne-1-amine: Contains an amino group (-NH2) instead of a thiol group.
Pent-2-yne-1-ethyl: An ethyl group (-C2H5) replaces the thiol group.
Uniqueness
Pent-2-yne-1-thiol is unique due to its thiol group, which imparts distinct reactivity and chemical properties. The presence of the thiol group allows for specific reactions such as thiol-yne click chemistry, which is not possible with hydroxyl, amino, or ethyl groups .
Properties
Molecular Formula |
C5H8S |
|---|---|
Molecular Weight |
100.18 g/mol |
IUPAC Name |
pent-2-yne-1-thiol |
InChI |
InChI=1S/C5H8S/c1-2-3-4-5-6/h6H,2,5H2,1H3 |
InChI Key |
BRUGETOCVJAAKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
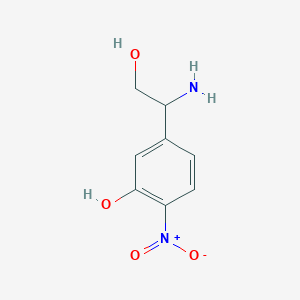
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
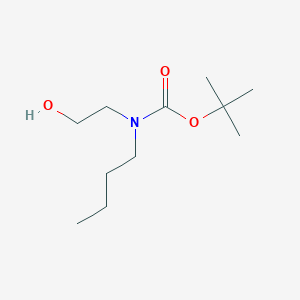
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)
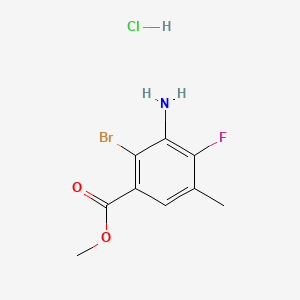
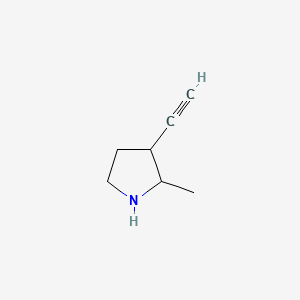
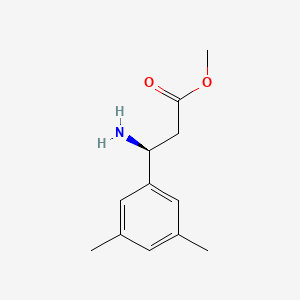
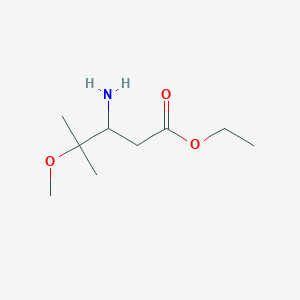
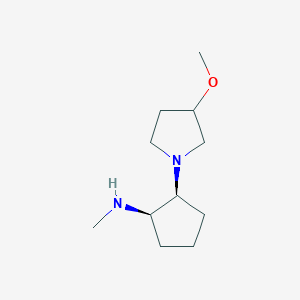

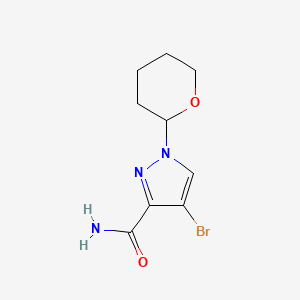
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)
